ROS modulator 3b

Description

Reactive Oxygen Species (ROS) as Fundamental Biological Messengers

Reactive oxygen species (ROS) are a group of chemically reactive molecules containing oxygen. wikipedia.org Far from being mere byproducts of metabolic processes, ROS are now recognized as critical signaling molecules involved in a vast array of physiological functions. nih.govresearchgate.net

ROS exhibit a dual nature in biological systems. nih.gov At low to moderate concentrations, they function as second messengers in various cellular processes, including cell proliferation, differentiation, and immune responses. nih.govmdpi.com This signaling role is essential for maintaining cellular homeostasis. wikipedia.orgresearchgate.net However, when the production of ROS overwhelms the cell's antioxidant defense mechanisms, a state of oxidative stress ensues. nih.govresearchgate.netmdpi.com This imbalance can lead to indiscriminate damage to lipids, proteins, and DNA, contributing to the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. nih.govnih.govmdpi.com

The signaling functions of ROS are tightly regulated in both space and time. researchgate.netnih.gov ROS production is often localized to specific subcellular compartments, such as mitochondria, the endoplasmic reticulum, and peroxisomes. researchgate.netnih.gov This compartmentalization allows for precise and targeted signaling, preventing widespread and potentially damaging oxidative effects. researchgate.net The transient nature of ROS signals is also crucial, with their levels being rapidly controlled by the cell's antioxidant systems. nih.gov This precise spatiotemporal control ensures that ROS act as specific signals rather than indiscriminate agents of damage. researchgate.netnih.gov

Cells have multiple endogenous sources of ROS, with the mitochondrial electron transport chain being a primary contributor. researchgate.netnih.gov Other significant sources include NADPH oxidases (NOXs), xanthine (B1682287) oxidase, and peroxisomes. nih.gov To counteract the potentially damaging effects of ROS, cells are equipped with a sophisticated antioxidant defense system. nih.gov This system includes enzymatic scavengers like superoxide (B77818) dismutases (SODs), catalase (CAT), and glutathione (B108866) peroxidases (GPXs), as well as non-enzymatic antioxidants such as glutathione (GSH), vitamin E, and vitamin C. nih.govmdpi.com The balance between ROS production and scavenging is critical for maintaining cellular redox homeostasis. nih.govresearchgate.net

Conceptual Framework of Targeted ROS Modulation for Therapeutic Intervention

The central role of ROS in both health and disease has led to the development of therapeutic strategies aimed at modulating their levels. numberanalytics.com This approach seeks to either reduce excessive ROS in diseases associated with oxidative stress or, conversely, to increase ROS to therapeutic levels in conditions like cancer. mdpi.comresearchgate.net

Redox homeostasis refers to the delicate balance between the production of ROS and their removal by antioxidant systems. nih.govresearchgate.netmdpi.com A disruption of this balance, leading to oxidative stress, is a common feature in the pathogenesis of a wide range of diseases. nih.govsemanticscholar.org For example, in neurodegenerative diseases like Alzheimer's and Parkinson's, oxidative stress is implicated in neuronal damage and death. nih.gov In cardiovascular diseases, ROS contribute to endothelial dysfunction and the development of atherosclerosis. nih.gov Conversely, many cancer cells exhibit a state of increased basal oxidative stress, which can be exploited for therapeutic gain. mdpi.com

A variety of strategies are being explored in preclinical models to modulate ROS levels for therapeutic benefit. numberanalytics.comresearchgate.net Antioxidant therapies, which aim to reduce oxidative stress, have been investigated for a range of conditions. numberanalytics.com These include the use of small molecule antioxidants and agents that boost the endogenous antioxidant defenses. numberanalytics.comnih.gov In cancer therapy, a pro-oxidant approach is often taken, where the goal is to further elevate ROS levels in cancer cells beyond a toxic threshold, leading to cell death. mdpi.comresearchgate.net This can be achieved through drugs that directly generate ROS or that inhibit the antioxidant systems of cancer cells. mdpi.com The development of targeted ROS-modulating therapies holds significant promise for the treatment of a multitude of diseases. numberanalytics.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

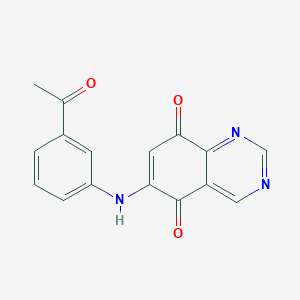

Molecular Formula |

C16H11N3O3 |

|---|---|

Molecular Weight |

293.28 g/mol |

IUPAC Name |

6-(3-acetylanilino)quinazoline-5,8-dione |

InChI |

InChI=1S/C16H11N3O3/c1-9(20)10-3-2-4-11(5-10)19-13-6-14(21)15-12(16(13)22)7-17-8-18-15/h2-8,19H,1H3 |

InChI Key |

ISLYLVODAYGJNW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC2=CC(=O)C3=NC=NC=C3C2=O |

Origin of Product |

United States |

Ros Modulator 3b: Preclinical Characterization and Mechanistic Insights

Chemical Diversity and Identification of Compounds Designated as "3b" in ROS Modulation Research

The label "3b" has been assigned to various compounds with ROS-modulating properties, emerging from different structural classes. This section details the identification of these molecules within their respective chemical series.

Carboranyl Analogs Exhibiting ROS Modulating Properties

Carboranes are synthetic polyhedral boron-carbon cluster compounds that have garnered interest in medicinal chemistry due to their unique properties, including high hydrophobicity and metabolic stability. They are often utilized as phenyl mimetics in drug design. While the broader class of carborane analogs has been investigated for various biological activities, including those that may be related to ROS modulation, a specific compound designated as "3b" with characterized ROS modulating effects is not prominently featured in the reviewed scientific literature. The exploration of carborane-containing molecules for their potential to influence cellular redox states remains an area of active research.

Quinazolinedione-based ROS Inducers (e.g., QD325, QD394 Series)

The quinazolinedione scaffold is a core structure in a number of biologically active compounds. Research into quinazolinedione-based molecules has led to the identification of potent ROS inducers. Series such as QD325 and QD394 have been explored for their therapeutic potential, which is often linked to their ability to elevate intracellular ROS levels. However, within the publicly available scientific literature detailing these series, a specific derivative explicitly named "3b" and characterized for its ROS-inducing properties has not been identified.

Pyrazole Ring-Containing Isolongifolanone Derivatives

In the pursuit of novel anticancer agents, a series of pyrazole ring-containing derivatives of isolongifolanone, a natural product, were synthesized and evaluated. Within this series, the compound designated 3b emerged as a potent modulator of intracellular ROS. This derivative demonstrated significant anti-proliferative activity against cancer cell lines, an effect that was linked to its ability to induce the generation of ROS.

The key findings related to this pyrazole derivative "3b" are summarized below:

| Property | Observation |

| Cell Line Activity | Strongest antiproliferative ability on MCF-7 cancer cells. |

| ROS Induction | Induced the generation of intracellular ROS. |

| Mitochondrial Effects | Caused mitochondrial depolarization. |

Further mechanistic studies revealed that the anticancer activity of compound 3b is mediated through the induction of apoptosis. This process is initiated by the elevated levels of intracellular ROS, leading to mitochondrial dysfunction.

Oxadiazole Compounds

Oxadiazole-containing compounds represent a versatile class of heterocyclic molecules with a wide range of reported biological activities, including antimicrobial and anticancer effects. The 1,3,4-oxadiazole ring, in particular, is a common motif in medicinal chemistry. While the potential for oxadiazole derivatives to act as ROS modulators is an area of interest, a specific compound identified as "3b" with well-characterized ROS-modulating activity is not consistently highlighted in the reviewed literature. One study on the biological activity of oxadiazole and thiadiazole derivatives mentions a compound 3b in the context of its pharmacokinetic properties, but its direct effects on ROS are not the focus. nih.gov

Ergosterol Peroxide Derivatives (e.g., Mito-EP-3b)

Ergosterol peroxide, a naturally occurring steroid, has been the subject of research due to its potential anticancer properties. To enhance its efficacy and target it to the mitochondria, a key site of ROS production, a series of mitochondria-targeted ergosterol peroxide derivatives were synthesized. In this series, the compound designated as Mito-EP-3b was identified as a potent ROS modulator. mdpi.com

Mito-EP-3b was found to be significantly more efficacious than the parent ergosterol peroxide in certain cancer cell lines. nih.gov Its enhanced activity is attributed to its ability to accumulate in the mitochondria and induce the production of reactive oxygen species.

| Compound | Key Findings |

| Mito-EP-3b | 9.7-fold more efficacious than ergosterol peroxide in the MCF-7 cell line. |

| Induces reactive oxygen species production. | |

| Decreases mitochondrial membrane potential. |

Mechanisms of Reactive Oxygen Species Generation Induced by ROS Modulator 3b

The mechanisms by which different compounds designated as "3b" induce the generation of ROS are intrinsically linked to their chemical structures and subcellular targets. For the compounds where this information is available, the primary site of action appears to be the mitochondria.

The pyrazole ring-containing isolongifolanone derivative 3b induces ROS production, which subsequently leads to mitochondrial depolarization. researchgate.netnih.gov This suggests that the compound may interfere with the mitochondrial electron transport chain, leading to the leakage of electrons and their subsequent reaction with molecular oxygen to form superoxide (B77818) radicals. The resulting increase in ROS contributes to the activation of apoptotic pathways. The study on the molecular mechanism indicated that compound 3b induced apoptosis through the activation of caspase-3 and PARP, a decrease in Bcl-2, and an increase in Bax and p53. researchgate.net

Similarly, Mito-EP-3b , an ergosterol peroxide derivative, is specifically designed to target the mitochondria. nih.govmdpi.com Its mechanism of ROS induction is linked to its ability to decrease the mitochondrial membrane potential. nih.govmdpi.com This disruption of the mitochondrial membrane integrity can uncouple the electron transport chain, leading to an increase in ROS production. The elevated ROS levels then trigger the mitochondrial apoptotic pathway, as evidenced by the activation of cytochrome c and changes in the expression of Bax and Bcl-2 proteins. nih.govmdpi.com

Information on "this compound" is not publicly available.

Following a comprehensive search of scientific literature and public databases, no specific information or preclinical data could be found for a chemical compound identified as “this compound.” As a result, it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided in the user's request.

The user's query specified a detailed structure for an article on "this compound," including sections on its mechanisms of action, such as the direct induction of superoxide production, augmentation of cellular oxygen consumption, depletion of intracellular thiol pools, induction of mitochondrial dysfunction, stimulation of hydrogen peroxide overproduction, and disruption of antioxidant systems. This level of detail suggests that such information would originate from specific preclinical research studies. However, no such studies or data pertaining to a compound with this specific designation are available in the public domain.

General information on the broader class of molecules known as "Reactive Oxygen Species (ROS) modulators" is available. These compounds are known to regulate the levels of ROS within biological systems and are studied for their potential therapeutic applications in a variety of diseases, including cancer. They can function as antioxidants, inhibitors of ROS production, or by influencing cellular signaling pathways. Examples of well-documented ROS modulators include compounds like MitoQ, sulforaphane, and quercetin. Additionally, specific proteins like ROMO1 (Reactive Oxygen Species Modulator 1) are known to play a key role in regulating mitochondrial ROS.

However, providing general information on ROS modulators would not fulfill the user's explicit and strict instructions to focus solely on "this compound" and the precise subsections outlined. To maintain scientific accuracy and adhere to the user's constraints, the requested article cannot be created without specific data on the compound . Fabricating this information would be scientifically unsound.

This compound's Influence on Intracellular Signaling Pathways

Akt-Dependent Signaling Modulation

The compound has been shown to significantly influence the Akt signaling pathway, a critical regulator of cell survival, growth, and metabolism. Its effects are particularly notable in the context of cellular responses to oxidative stress.

Akt Phosphorylation and Downstream Effects on FoxO3a Activity

Preclinical studies have demonstrated that the ROS modulator induces the phosphorylation of Akt. This activation of Akt, in turn, leads to the phosphorylation of the transcription factor FoxO3a. Phosphorylation of FoxO3a results in its exclusion from the nucleus, thereby inhibiting its transcriptional activity. This is significant because FoxO3a is known to promote the expression of genes involved in apoptosis and cell cycle arrest. By inhibiting FoxO3a, the compound may promote cell survival under conditions of oxidative stress.

Regulation of Endogenous Antioxidant Enzyme Expression

A key consequence of the compound's modulation of the Akt/FoxO3a axis is the upregulation of endogenous antioxidant enzymes. Specifically, research has shown an increased expression of manganese superoxide dismutase (MnSOD) and catalase. These enzymes play a crucial role in detoxifying reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The upregulation of these protective enzymes is a direct result of the compound's influence on the Akt signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

The compound also exerts a significant influence on the MAPK pathways, which are critical in transducing extracellular signals to intracellular responses, including cell proliferation, differentiation, and apoptosis.

JNK Pathway Activation

In addition to p38, the c-Jun N-terminal kinase (JNK) pathway is also activated by the compound. The JNK pathway is another stress-activated protein kinase pathway that plays a critical role in apoptosis, inflammation, and cellular differentiation. The dual activation of both p38 and JNK suggests a complex regulatory role for the compound in cellular stress responses.

Nuclear Factor-kappa B (NF-κB) Pathway Modulation

The NF-κB pathway, a cornerstone of the inflammatory response, is also modulated by this novel compound. The precise nature of this modulation is an area of active research, with evidence suggesting that the compound can influence the activation and translocation of NF-κB, thereby affecting the expression of a wide array of pro-inflammatory genes. This interaction with the NF-κB pathway highlights the compound's potential to influence inflammatory processes that are often intertwined with oxidative stress.

PI3K-Akt-mTOR Signaling Regulation

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism. Reactive Oxygen Species (ROS) have been shown to be significant modulators of this pathway, exhibiting a complex and often context-dependent regulatory role. researchgate.netresearchgate.net

The interaction between ROS and the PI3K/Akt/mTOR pathway is reciprocal. Moderate levels of ROS can lead to the activation of Akt. nih.gov Conversely, the PI3K/Akt/mTOR pathway itself can influence the cellular redox state. nih.gov For instance, activation of Akt can enhance ROS generation, which in turn promotes uncontrolled cell proliferation in cancer cells. nih.gov

In some cellular contexts, such as muscle differentiation, the activation of the PI3K/Akt/mTOR cascade is dependent on mitochondrial ROS. cam.ac.uk However, in other scenarios, certain therapeutic agents exert their effects by generating ROS to inactivate this very pathway, leading to cytotoxic effects in cancer cells. nih.gov Phloroglucinol, for example, has been shown to induce apoptosis in human hepatocellular carcinoma cells by stimulating ROS generation, which in turn inactivates the PI3K/Akt/mTOR signaling pathway. nih.gov This dual role highlights the intricate balance of redox signaling in determining cellular fate.

| Pathway Component | Effect of ROS Modulation | Cellular Outcome |

| PI3K | Activation or inactivation | Dependent on cellular context and ROS levels |

| Akt | Phosphorylation (activation) | Proliferation, survival, or apoptosis |

| mTOR | Activation downstream of Akt | Cell growth, metabolism |

Cell Cycle Regulatory Protein Modulation

ROS are recognized as important regulators of the cell cycle, capable of exerting both stimulatory and inhibitory effects depending on their concentration, the duration of exposure, and the specific cellular environment. nih.govresearchgate.net Low levels of ROS can act as signaling molecules to promote cell proliferation, while higher concentrations can trigger cell cycle arrest or apoptosis, often as a result of oxidative damage to cellular components like DNA. nih.govresearchgate.net

Down-regulation of Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-Dependent Kinase 2 (CDK2) is a key enzyme that drives progression through the S phase of the cell cycle. The regulation of CDK2 by ROS is multifaceted. Research indicates that mitochondrial ROS levels naturally increase during the cell cycle and play a crucial role in promoting the full activation of CDK2. nih.govnih.gov This occurs through the oxidation of a conserved cysteine residue near the T-loop of CDK2, which prevents the binding of the CDK2 T-loop phosphatase KAP (Cdk-activating kinase assembly factor). nih.govnih.gov This inhibition of the phosphatase shifts the balance towards phosphorylation by a Cdk-activating kinase (CAK), leading to CDK2 activation and facilitating DNA replication. nih.govnih.govcell.com

Conversely, excessive ROS can contribute to cell cycle arrest by activating checkpoint pathways. researchgate.net For example, ROS can activate p53, which in turn can induce the expression of the CDK inhibitor p21. researchgate.net The p21 protein can then bind to and inhibit the activity of CDK2, halting cell cycle progression. nih.govresearchgate.net This demonstrates that the effect of ROS on CDK2 is not a simple down-regulation but a complex modulation dependent on the broader cellular signaling network.

Survivin Down-regulation

Survivin is a unique member of the inhibitor of apoptosis (IAP) protein family that plays a dual role in both inhibiting apoptosis and regulating cell division. nih.gov Its expression is often elevated in tumor cells, contributing to their survival and proliferation. nih.gov Targeted down-regulation of survivin expression has been shown to suppress the proliferation of cancer cells, arrest the cell cycle, and induce apoptosis through mechanisms involving the activation of caspases, such as caspase-9. nih.gov While ROS modulation is a key factor in apoptosis, the direct mechanistic link between a specific ROS modulator and the down-regulation of survivin is an area of ongoing investigation.

p53 Signaling Pathway Involvement

The tumor suppressor protein p53, often called the "guardian of the genome," plays a central role in preventing cancer formation. mdpi.comnews-medical.net The relationship between p53 and ROS is intricate and bidirectional. Under conditions of low or physiological stress, p53 can exert an antioxidant function by upregulating the expression of genes that combat oxidative stress. mdpi.comresearchgate.net This helps to maintain genomic integrity by preventing ROS-induced DNA damage. mdpi.com

However, in response to severe or prolonged stress, p53 can switch to a pro-oxidant role. researchgate.net It can activate the expression of genes that contribute to the generation of ROS, which in turn facilitates apoptosis. researchgate.net Furthermore, ROS can act as upstream activators of p53, signaling the presence of oxidative stress and DNA damage, thereby triggering a p53-dependent response. news-medical.netresearchgate.net Certain therapeutic compounds, such as APR-246, are believed to function through a dual mechanism that includes the reactivation of mutant p53 and the modulation of redox activity through ROS generation. nih.govresearchgate.net

| Condition | p53 Response to ROS | Key Outcome |

| Low Stress | Upregulates antioxidant genes | Suppresses ROS, maintains genome integrity mdpi.comresearchgate.net |

| Severe Stress | Upregulates pro-oxidant genes | Induces ROS, promotes apoptosis researchgate.net |

STAT3 Phosphorylation Inhibition (for specific quinazolinedione analogs)

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide range of cancers, where it promotes proliferation, survival, and angiogenesis. nih.gov The phosphorylation of STAT3, particularly at tyrosine 705, is a critical step for its activation, dimerization, and nuclear translocation. nih.gov Therefore, inhibiting STAT3 phosphorylation is a promising strategy in cancer therapy. nih.gov

The cellular redox environment significantly affects STAT3 function. mdpi.com While some studies report that oxidative stimuli can increase STAT3 phosphorylation, many others demonstrate that oxidative stress can impair the transcriptional activity of STAT3. mdpi.com This inhibition can occur through the direct oxidation of conserved cysteine residues within the STAT3 protein. mdpi.com Furthermore, a specific redox-mediated post-translational modification, S-glutathionylation, has been shown to inhibit the phosphorylation of STAT3 and impair the expression of its target genes. mdpi.com Small molecule inhibitors, including certain quinazoline-based compounds, have been developed to selectively inhibit STAT3-mediated signaling pathways. nih.gov

Interplay with Nrf2-Keap1-ARE Pathway

The Keap1-Nrf2-Antioxidant Response Element (ARE) pathway is the primary cellular defense mechanism against oxidative and electrophilic stress. nih.govbohrium.com Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1), which targets Nrf2 for proteasomal degradation. nih.gov

When the cell is exposed to oxidative stress, such as an increase in ROS, this equilibrium is disrupted. nih.govnih.gov ROS can directly modify highly reactive cysteine sensors on the Keap1 protein. nih.gov This modification leads to a conformational change in Keap1, causing it to release Nrf2. nih.gov The stabilized Nrf2 is then free to translocate to the nucleus, where it binds to the ARE sequence in the promoter region of numerous target genes. nih.gov This binding initiates the transcription of a wide array of cytoprotective proteins and enzymes, including those involved in glutathione (B108866) synthesis and antioxidant regeneration, thereby restoring cellular redox homeostasis. nih.gov

| Component | Function in Pathway | Response to Increased ROS |

| ROS | Stress signal | Initiates Nrf2 activation researchgate.net |

| Keap1 | Nrf2 repressor/sensor | Cysteine oxidation, releases Nrf2 nih.gov |

| Nrf2 | Transcription factor | Stabilizes and translocates to nucleus nih.govnih.gov |

| ARE | DNA sequence | Nrf2 binding site, activates gene transcription nih.gov |

Calcium Signaling and Mitochondrial Dynamics Modulation

The interplay between reactive oxygen species (ROS), calcium (Ca2+) signaling, and mitochondrial dynamics is a critical axis in determining cell fate. Elevated intracellular Ca2+ levels can stimulate mitochondrial ROS production, and conversely, high levels of ROS can impact intracellular Ca2+ homeostasis by modulating the activity of various channels and pumps researchgate.net. This reciprocal regulation can influence mitochondrial dynamics, the balance between mitochondrial fission and fusion, which is crucial for maintaining mitochondrial health and function. For instance, increased ROS can trigger mitochondrial fission, a process driven by proteins like Dynamin-related protein 1 (Drp1), which can segregate damaged mitochondria for removal and has been linked to the initiation of apoptosis.

While this compound is known to induce a rapid and sustained increase in mitochondrial superoxide, specific studies detailing its direct effects on intracellular calcium concentrations and the modulation of mitochondrial fission and fusion proteins have not been extensively reported in the available preclinical literature. The elevation of mitochondrial ROS by compound 3b suggests a potential influence on these interconnected pathways, as significant ROS production is known to disrupt mitochondrial membrane potential and integrity, events that are often linked with alterations in both calcium signaling and mitochondrial morphology. However, direct experimental evidence quantifying changes in intracellular calcium levels or the expression and activity of key mitochondrial dynamics proteins (e.g., Drp1, Mfn1/2, OPA1) following treatment with this compound is not yet available.

Induction of Programmed Cell Death Modalities by this compound

This compound has been identified as a potent inducer of programmed cell death in cancer cells, primarily through the generation of excessive oxidative stress that overwhelms the cellular antioxidant capacity. The accumulation of ROS triggers a cascade of signaling events that converge on the activation of cell death pathways. The mechanism of action for this compound involves a rapid increase in cellular oxygen consumption and superoxide generation, leading to the depletion of cellular thiols and creating a state of severe oxidative stress. This sustained stress activates downstream signaling pathways that ultimately lead to the execution of programmed cell death.

Apoptosis Induction

Apoptosis, a form of programmed cell death characterized by distinct morphological and biochemical features, is a primary outcome of treatment with this compound. The induction of apoptosis by this compound is a direct consequence of the overwhelming oxidative stress it generates within cancer cells. The subsequent activation of stress-activated protein kinases, such as p38 and JNK, plays a crucial role in relaying the oxidative stress signal to the apoptotic machinery.

Caspase-Dependent Apoptosis (e.g., Caspase-3, Caspase-8, Caspase-9, PARP activation)

The apoptotic process induced by this compound is mediated through the activation of the caspase cascade, a family of cysteine proteases that execute the demolition phase of apoptosis. While the primary research on this compound highlights the activation of stress kinases (p38/JNK) as a consequence of increased ROS, which are known upstream regulators of caspase activation, specific data on the direct cleavage and activation of initiator caspases like caspase-8 and caspase-9 by this compound are not explicitly detailed in the available literature. However, the activation of executioner caspases, such as caspase-3, is a central event in this pathway. The activation of caspase-3 leads to the cleavage of a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP). PARP is a nuclear enzyme involved in DNA repair, and its cleavage by caspase-3 is a hallmark of caspase-dependent apoptosis. This cleavage event serves to prevent DNA repair and facilitate the organized dismantling of the cell.

Table 1: Key Markers of Caspase-Dependent Apoptosis

| Marker | Role in Apoptosis | Activation by this compound |

| Caspase-8 | Initiator caspase of the extrinsic apoptotic pathway. | Data not available |

| Caspase-9 | Initiator caspase of the intrinsic (mitochondrial) apoptotic pathway. | Data not available |

| Caspase-3 | Executioner caspase that cleaves key cellular proteins. | Implied via downstream events |

| PARP | DNA repair enzyme; cleavage by caspase-3 is a marker of apoptosis. | Data not available |

Caspase-Independent Apoptosis Mechanisms

In addition to the classical caspase-dependent pathway, cells can undergo programmed cell death through caspase-independent mechanisms. A key mediator of this pathway is the Apoptosis-Inducing Factor (AIF), a mitochondrial flavoprotein. Upon certain death stimuli, AIF translocates from the mitochondria to the nucleus, where it induces chromatin condensation and large-scale DNA fragmentation. The release of AIF is often triggered by mitochondrial outer membrane permeabilization. While this compound is known to induce mitochondrial superoxide production, which can lead to mitochondrial damage, direct evidence for the release of AIF following treatment with this specific compound has not been reported in the available preclinical studies. Therefore, the contribution of caspase-independent mechanisms to the cell death induced by this compound remains to be elucidated.

Bcl-2 Family Protein Modulation (e.g., increased Bax, decreased Bcl-2)

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. An increase in the ratio of pro-apoptotic to anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and subsequent activation of the caspase cascade. ROS are known to modulate the expression and function of Bcl-2 family proteins. Increased oxidative stress can lead to the upregulation of pro-apoptotic members like Bax and the downregulation of anti-apoptotic members like Bcl-2.

Preclinical studies have shown that the mechanism of this compound involves the activation of the Akt signaling pathway, which in turn phosphorylates and inactivates the transcription factor FoxO3a. The inactivation of FoxO3a leads to a decrease in the expression of its target antioxidant enzymes. While this provides a mechanism for increased oxidative stress, direct experimental data demonstrating the specific effects of this compound on the expression levels of Bax and Bcl-2 proteins are not yet available.

Table 2: Modulation of Bcl-2 Family Proteins in Apoptosis

| Protein | Function in Apoptosis | Reported Modulation by this compound |

| Bax | Pro-apoptotic; promotes mitochondrial outer membrane permeabilization. | Data not available |

| Bcl-2 | Anti-apoptotic; inhibits mitochondrial outer membrane permeabilization. | Data not available |

Fas-Mediated Apoptotic Signaling

The Fas receptor (also known as CD95 or APO-1) is a death receptor that, upon binding to its ligand (FasL), initiates the extrinsic apoptotic pathway. This pathway involves the recruitment of the adaptor protein FADD and the subsequent activation of caspase-8. ROS have been implicated in the regulation of Fas-mediated apoptosis, with studies showing that ROS can enhance FasL-induced cell death. However, there is currently no specific preclinical data available that directly investigates the involvement of the Fas-mediated signaling pathway in the apoptotic cell death induced by this compound.

Autophagy Modulation

Reactive oxygen species (ROS) are recognized as significant signaling molecules in the regulation of autophagy, a cellular process for degrading and recycling cellular components. nih.govtandfonline.com The influence of ROS on autophagy is complex, with evidence suggesting that ROS can initiate the process. For instance, starvation-induced ROS, particularly hydrogen peroxide (H₂O₂), have been shown to be essential for the formation of autophagosomes and subsequent autophagic degradation. nih.gov This process can be inhibited by antioxidant agents, highlighting the critical role of an oxidative signal in initiating autophagy. nih.gov

However, in the context of specific quinazolinedione-based ROS modulators, such as the compound QD394, studies indicate that its mechanism of inducing cell death does not involve the activation of autophagy. nih.gov Investigations combining QD394 with various cell death signaling inhibitors have revealed that this compound induces ferroptosis, but not autophagy, caspase-dependent apoptosis, or necroptosis. nih.gov

Induction of Autophagosome Formation

At a mechanistic level, ROS can promote the formation of autophagosomes, the double-membraned vesicles that sequester cytoplasmic material for degradation. One way ROS achieves this is by targeting and inhibiting the activity of key autophagy-related proteins (ATG). nih.gov Specifically, H₂O₂ has been found to inhibit the deconjugating activity of ATG4, a cysteine protease. nih.govresearchgate.net This inhibition promotes the lipidation of LC3 (microtubule-associated protein 1A/1B-light chain 3), a crucial step for the elongation and closure of the autophagosome membrane. nih.gov The oxidative regulation of ATG4 serves as a molecular switch, promoting the accumulation of lipidated LC3 and thereby driving the formation of autophagosomes under conditions of oxidative stress. nih.gov

Beclin-1 Expression Modulation

Beclin-1 is a central protein in the initiation of autophagy, forming a complex with class III phosphatidylinositol 3-kinase (PI3K) to start the nucleation of the autophagosomal membrane. nih.govnih.gov ROS can influence Beclin-1's function and the induction of autophagy genes. nih.gov Under normal conditions, Beclin-1 is often sequestered by the anti-apoptotic protein Bcl-2, which inhibits its autophagic function. nih.gov Low levels of oxidative stress can lead to the phosphorylation of Bcl-2, causing it to dissociate from Beclin-1. nih.gov This dissociation frees Beclin-1 to participate in the PI3K complex, thereby activating autophagy. nih.govresearchgate.net Furthermore, ROS can regulate the activity of transcription factors like NF-κB, which in turn can mediate the induction of autophagy genes, including Beclin-1. nih.gov

Ferroptosis Induction (for specific quinazolinedione analogs)

Recent research has identified a novel class of quinazolinedione-based ROS inducers that exert their anticancer effects by inducing a specific form of regulated cell death known as ferroptosis. nih.govresearchgate.net The compound QD394 and its more metabolically stable derivative, QD394-Me, have been shown to have significant cytotoxicity in pancreatic cancer cells by triggering this iron-dependent cell death pathway. nih.govresearchgate.netnih.gov Ferroptosis is characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels. nih.govnih.gov The mechanism of action for these quinazolinedione analogs involves the inhibition of STAT3 phosphorylation, an increase in cellular ROS, and a decrease in the glutathione (GSH) to glutathione disulfide (GSSG) ratio, culminating in ferroptotic cell death. nih.govnih.gov

Lipid Peroxidation as a Key Event

A defining characteristic of ferroptosis is extensive lipid peroxidation, a process where ROS attack polyunsaturated fatty acids in cellular membranes, leading to oxidative damage and cell death. nih.govfrontiersin.org The quinazolinedione ROS inducer QD394 has been demonstrated to significantly increase lipid ROS in a dose-dependent manner, confirming the induction of ferroptosis. nih.govresearchgate.net This accumulation of lipid peroxides is the ultimate executioner step in the ferroptotic pathway. nih.gov Cellular membranes, rich in polyunsaturated fatty acids, are particularly susceptible to this form of ROS damage. nih.gov The process is self-propagating, creating a chain reaction of lipid peroxidation that compromises membrane integrity and leads to cell demise. nih.gov

Glutathione Peroxidase 4 (GPX4) Inhibition

Glutathione peroxidase 4 (GPX4) is the master regulator of ferroptosis and a crucial enzyme that protects cells from oxidative damage. nih.govnih.gov It functions by detoxifying lipid hydroperoxides into non-toxic lipid alcohols, using glutathione as a cofactor. nih.govnih.gov The induction of ferroptosis by quinazolinedione analogs like QD394 is mediated through the inhibition of GPX4. nih.gov By inhibiting GPX4 activity or expression, these compounds prevent the neutralization of lipid peroxides, leading to their uncontrolled accumulation and subsequent cell death. nih.govnih.gov Therefore, the inhibition of GPX4 is a central event in the mechanism by which these specific ROS modulators induce ferroptosis. nih.govresearchgate.net

Necrotic Cell Death

Necrotic cell death has traditionally been viewed as a passive, unregulated process, but it is now understood to encompass several regulated pathways, including necroptosis and ferroptosis. nih.govfrontiersin.org These pathways are characterized by morphological features of necrosis, such as cell swelling and plasma membrane rupture. nih.gov ROS play a critical role in mediating various forms of cell death, acting as a rheostat that can determine whether a cell lives or dies, and by which mechanism. nih.gov High levels of ROS can trigger necrotic cell death by causing overwhelming damage to cellular components like proteins, lipids, and DNA. koreamed.org

While ferroptosis is considered a form of regulated necrosis, it is mechanistically distinct from other programmed cell death pathways. nih.govfrontiersin.org Studies on the quinazolinedione analog QD394 have specifically shown that it induces ferroptosis but not other forms of regulated cell death like necroptosis or apoptosis. nih.gov This indicates a targeted mechanism of action that specifically engages the ferroptotic machinery, primarily through the inhibition of GPX4 and the subsequent accumulation of lipid ROS. nih.gov

| Compound Name | Chemical Class | Primary Mechanism of Action | Reference |

| QD394 | Quinazolinedione | ROS Inducer, Ferroptosis Inducer, GPX4 Inhibitor | nih.govresearchgate.netnih.gov |

| QD394-Me | Quinazolinedione | ROS Inducer, Ferroptosis Inducer | nih.govresearchgate.netnih.gov |

Absence of Preclinical Data on "this compound" Impedes Elucidation of its Role in Cellular Senescence

Despite a comprehensive search of available scientific literature, no specific preclinical data or mechanistic studies could be identified for a compound designated as "this compound." Consequently, the requested detailed analysis of its role in inducing ROS-dependent cellular senescence, as outlined in the preclinical characterization section 2.4.5, cannot be provided at this time.

The scientific community has extensively studied the broader role of Reactive Oxygen Species (ROS) in cellular senescence. nih.goved.ac.uknih.govreactome.orgnih.govnih.govmdpi.comnih.govnih.govmdpi.comfrontiersin.orgmdpi.commdpi.comimpactaging.comresearchgate.net This body of research establishes that an increase in intracellular ROS levels is a significant contributor to the establishment of the senescent phenotype. Key pathways implicated in ROS-driven senescence include the activation of the p53 tumor suppressor and its downstream effector, the cyclin-dependent kinase inhibitor p21. nih.govnih.govnih.govmdpi.com

Cellular senescence is characterized by a stable state of cell cycle arrest and is marked by specific biochemical changes, including increased activity of senescence-associated β-galactosidase (SA-β-gal). frontiersin.orgmdpi.comimpactaging.com The induction of senescence by ROS is a complex process that can involve DNA damage and the activation of various stress-response pathways. nih.govnih.govmdpi.com

Without specific research findings on "this compound," any discussion of its effects on ROS-dependent cellular senescence, including detailed research findings and data tables, would be speculative and fall outside the required scope of this article. Further investigation and publication of preclinical studies are necessary to characterize the specific mechanisms of action of this compound.

Table of Compounds

Since no specific compounds related to "this compound" were identified, a table of compounds cannot be generated.

Experimental Models and Methodologies in Ros Modulator 3b Research

In Vitro Cellular Models for ROS Modulator 3b Evaluation

Human Cancer Cell Lines (e.g., Pancreatic, Breast, Colon, Melanoma, Prostate, Lung, Ovarian, Liver)

Human cancer cell lines are fundamental tools for the initial screening and mechanistic evaluation of this compound. The compound has been most extensively studied in pancreatic cancer models.

Pancreatic Cancer: Studies have demonstrated that this compound induces ROS-mediated cell death in various pancreatic cancer cell lines. Treatment with the compound leads to a significant, time- and dose-dependent increase in mitochondrial superoxide (B77818). nih.gov This effect is rapid and irreversible; a brief 10-minute treatment was sufficient to inhibit cell proliferation in BxPC-3, MIA PaCa-2, and PANC-1 cells. nih.gov The mechanism involves the modulation of the Akt signaling pathway, a pro-survival kinase often upregulated in cancers. This compound causes a robust phosphorylation of Akt, which in turn phosphorylates its downstream target, FoxO3a (forkhead box O3a). nih.gov This action is hypothesized to deplete the cellular pool of antioxidants, making the cancer cells more vulnerable to oxidative stress-induced death. nih.gov

| Cell Line | Key Findings with this compound | Mechanism of Action |

|---|---|---|

| MIA PaCa-2 | Identified as the most sensitive among tested pancreatic lines; used for in-depth mechanistic studies. nih.gov A 30-minute exposure resulted in an IC50 of 8.7 ± 0.6 μM. nih.gov | Induces robust phosphorylation of Akt at S473 and T308, leading to subsequent phosphorylation of FoxO3a. nih.gov Causes a significant increase in mitochondrial superoxide. nih.gov |

| PANC-1 | Demonstrated sensitivity to this compound, with treatment inhibiting cell proliferation. nih.gov | Treatment results in increased mitochondrial superoxide generation. nih.gov |

| BxPC-3 | Showed inhibition of cell proliferation following brief treatment (10 minutes). nih.gov | Increased mitochondrial superoxide production observed post-treatment. nih.gov |

Breast, Colon, Melanoma, Prostate, Lung, and Liver Cancer: While the pro-oxidant therapeutic strategy is explored in a wide variety of cancers, including breast, colon, melanoma, prostate, lung, and liver, specific published research detailing the direct evaluation of "this compound" in cell lines derived from these cancers is not extensively available in the reviewed scientific literature. The compound's efficacy in resistant ovarian cancer cell lines suggests a potential for broader application, which warrants further investigation in these other cancer types.

Ovarian Cancer: this compound and its analogs have demonstrated cytotoxic activity in resistant ovarian cancer cell lines, such as HEY and NCI/ADR-RES. This suggests that the compound may have significant therapeutic potential for treating chemotherapy-resistant forms of cancer.

Advanced 3D Cell Culture Systems and Spheroid Models

Three-dimensional (3D) cell culture systems, including spheroids, more accurately mimic the in vivo tumor microenvironment compared to traditional 2D monolayer cultures. biorxiv.orgnih.gov These models are characterized by gradients of oxygen, nutrients, and metabolites, which influence cellular responses to therapeutic agents. nih.gov Cells grown in 3D spheroids often exhibit increased resistance to drugs and display different gene expression profiles. nih.govnih.gov While these advanced models are increasingly used to study cancer biology and drug efficacy, including the role of the cellular redox status, specific studies evaluating this compound in 3D or spheroid models have not been detailed in the available scientific literature. Such models would be invaluable for assessing the penetration and efficacy of this compound in a more physiologically relevant context.

Immortalized and Primary Non-Cancerous Cell Lines (e.g., HEK293, 3T3-L1 Adipocytes, Human Neural Progenitor Cells, Xenopus Oocytes, Neutrophils)

To assess the selectivity and potential off-target effects of anticancer compounds, researchers employ various non-cancerous cell lines.

HEK293: The Human Embryonic Kidney 293 (HEK293) cell line is a standard model in cell biology and drug development. However, specific studies detailing the evaluation of this compound in HEK293 cells are not present in the reviewed literature.

3T3-L1 Adipocytes: The 3T3-L1 cell line, a model for adipocyte differentiation, is frequently used in studies of metabolism and oxidative stress. nih.govmdpi.comaging-us.comsemanticscholar.orgfrontiersin.org While ROS are known to play a significant role in adipogenesis in this model, direct research on the effects of this compound in 3T3-L1 cells has not been specifically reported. mdpi.comsemanticscholar.orgfrontiersin.org

Human Neural Progenitor Cells: These cells are critical for studying neurodevelopment and the neurotoxic effects of compounds. mdpi.commdpi.commdpi.comfrontiersin.org The role of ROS as signaling molecules that regulate the proliferation and differentiation of neural progenitors is an active area of research. mdpi.commdpi.com Currently, there is no specific literature available on the use of human neural progenitor cells in the study of this compound.

Xenopus Oocytes/Eggs: Oocytes from the African clawed frog (Xenopus laevis) are a valuable model for studying ion channels, receptors, and fundamental cellular processes. nih.govjcancer.orgnih.govnih.govnih.gov They have been used to investigate how ROS modulate cellular functions. nih.govjcancer.orgnih.govnih.gov However, research specifically employing Xenopus oocytes or eggs to evaluate this compound has not been documented.

Neutrophils: These immune cells are key players in the inflammatory response, and their function is closely linked to the production of ROS through a process known as the oxidative burst. oncotarget.comacs.orgresearchgate.netspandidos-publications.comnih.gov Modulators of ROS are studied in neutrophils to understand their role in inflammation and immunity. oncotarget.comacs.orgresearchgate.netspandidos-publications.comnih.gov Specific investigations into the effects of this compound on neutrophil function have not been reported in the reviewed literature.

Preclinical Animal Models Employed in this compound Studies

Preclinical animal models are indispensable for evaluating the in vivo efficacy, pharmacokinetics, and systemic effects of novel therapeutic agents like this compound before they can be considered for human trials.

Murine Models (e.g., Ndufs4−/− mice for mitochondrial disease, BALB/c nude mice for xenografts, gp91phox−/− mice, ovalbumin-induced mouse model of asthma)

BALB/c Nude Mice for Xenografts: To assess the in vivo anticancer activity of this compound, human tumor xenograft models are utilized. In these models, human cancer cells, such as those from pancreatic cancer lines, are implanted into immunodeficient mice, like the BALB/c nude strain. This allows the tumor to grow without being rejected by the mouse's immune system. The effect of this compound on tumor growth and progression can then be evaluated. While this is a standard and crucial methodology for in vivo testing of anticancer compounds, specific published results from xenograft studies using this compound are not detailed in the currently available literature.

Other Murine Models:

Ndufs4−/− mice for mitochondrial disease: These mice have a genetic defect in Complex I of the mitochondrial respiratory chain and serve as a model for Leigh Syndrome, a severe neurometabolic disorder. mdpi.comnih.gov They are used to study the pathological consequences of mitochondrial dysfunction and increased oxidative stress. mdpi.com

gp91phox−/− mice: These mice lack a key component of the NADPH oxidase 2 (NOX2) enzyme complex, which is a major source of ROS in phagocytic cells. They are a model for Chronic Granulomatous Disease (CGD) and are used to study the role of NOX2-derived ROS in immunity and inflammation.

Ovalbumin-induced mouse model of asthma: This is a common model used to study the mechanisms of allergic airway inflammation and to test potential anti-asthma therapeutics.

While these murine models are critical for research into mitochondrial disease, ROS biology, and inflammation, their specific use in the evaluation of this compound has not been reported in the scientific literature reviewed.

Rat Models (e.g., neuropathic and capsaicin-treated rats for pain)

Rat models are frequently employed in pain research to investigate the underlying mechanisms of neuropathic and inflammatory pain. Studies in models such as the spinal nerve ligation (SNL) model of neuropathic pain and capsaicin-induced inflammatory pain have established a critical role for ROS in the development and maintenance of pain hypersensitivity. ROS scavengers have been shown to alleviate pain behaviors in these models, suggesting that modulating ROS levels is a viable therapeutic strategy. Although these models are highly relevant for testing ROS-modulating compounds, specific studies investigating the effects of this compound in these rat pain models have not been documented.

Broader Implications and Future Research Directions of Ros Modulator 3b

Differential Responses Based on Cellular Context and Redox State Dynamics

The efficacy of a ROS-modulating agent such as ROS modulator 3b is profoundly influenced by the specific cellular context and the dynamic nature of the cell's redox state. nih.gov Normal and cancerous cells maintain their redox equilibrium differently, and these intrinsic differences can be exploited for therapeutic benefit. nih.govfrontiersin.org

Cancer cells, due to their heightened metabolic activity and oncogenic signaling, typically have higher steady-state levels of ROS. nih.govmdpi.com This elevated baseline pushes them closer to a toxic threshold, rendering them more susceptible to further ROS induction by an external agent. nih.govmdpi.com Consequently, a pro-oxidant therapy could theoretically push cancer cells over the edge into apoptosis or necrosis while leaving normal cells, with their lower basal ROS levels and robust antioxidant systems, largely unharmed. nih.govnih.gov This selective toxicity is a cornerstone of ROS-based cancer therapy. nih.gov

The cellular response to ROS is not linear; it is a biphasic phenomenon often described by the concept of hormesis. mdpi.com Low to moderate levels of ROS can promote cell proliferation and survival by activating signaling pathways like mitogen-activated protein kinase (MAPK). mdpi.comnih.gov Conversely, high concentrations of ROS induce overwhelming oxidative stress, leading to damage of DNA, proteins, and lipids, which ultimately triggers cell death. nih.govnih.gov The function of this compound would be to manipulate this delicate balance, ideally elevating ROS to cytotoxic levels specifically within the tumor.

The dynamic nature of the redox state means that the cellular environment is in constant flux, regulated by a complex network of antioxidant enzymes (like superoxide (B77818) dismutase and catalase) and molecules (like glutathione). mdpi.comredoxscience.com The effectiveness of this compound would depend on its ability to overwhelm these defense mechanisms in cancer cells. Different cell types, even within the same tumor, can exhibit varied metabolic profiles and antioxidant capacities, leading to heterogeneous responses to a single ROS-modulating agent. redoxscience.com Future research must therefore focus on characterizing these intricate redox dynamics to predict and enhance the therapeutic outcomes of compounds like this compound.

Potential for Synergistic Therapeutic Strategies

The true potential of this compound may lie in its ability to work in concert with other established cancer treatments. By strategically combining therapies, it is possible to enhance tumor-killing effects, overcome resistance, and reduce side effects.

Many conventional anti-cancer therapies, including numerous chemotherapy drugs (e.g., cisplatin, doxorubicin) and radiotherapy, exert their cytotoxic effects at least in part by inducing the massive production of ROS. nih.govnih.gov this compound could act as a powerful synergist in these contexts. By further increasing intracellular ROS levels, it could potentiate the oxidative stress induced by chemotherapy or radiation, leading to enhanced cancer cell death. nih.govresearchgate.net This combination could allow for lower doses of conventional agents, potentially reducing their toxicity to healthy tissues and mitigating side effects. nih.gov Furthermore, for tumors that have developed resistance, ROS modulation can offer a strategy to re-sensitize cancer cells to treatment. mdpi.comfrontiersin.org

| Therapeutic Modality | Synergistic Mechanism with this compound | Potential Outcome |

| Chemotherapy | Amplifies drug-induced oxidative stress, potentially overcoming resistance mechanisms. mdpi.comresearchgate.net | Increased tumor cell killing; dose reduction of cytotoxic drugs. |

| Radiotherapy | Enhances radiation-induced DNA damage and cell death through increased ROS. nih.gov | Improved local tumor control; sensitization of radioresistant tumors. |

| Photodynamic Therapy (PDT) | Increases the generation of cytotoxic singlet oxygen and other ROS upon light activation. nih.gov | More effective tumor destruction with lower light doses. |

This table outlines the potential synergistic effects of combining this compound with existing cancer therapies, based on the known mechanisms of ROS in treatment efficacy.

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, fibroblasts, and extracellular matrix that plays a critical role in tumor progression and therapeutic response. nih.govencyclopedia.pub ROS are key signaling molecules within the TME, influencing the function of both cancerous and non-cancerous cells. nih.govnih.gov

This compound could reshape the TME to be less hospitable for the tumor. For instance, high levels of ROS can inhibit the function of immunosuppressive cells like regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which tumors often co-opt to evade the immune system. nih.govnih.gov At the same time, ROS can be used by effector immune cells such as macrophages and neutrophils to directly kill cancer cells. nih.gov By carefully titrating ROS levels, this compound could potentially enhance anti-tumor immunity, making it a promising candidate for combination with immunotherapies. researchgate.net

Thermal therapies, such as hyperthermia and photothermal therapy (PTT), use heat to destroy cancer cells. nih.gov A significant challenge with these treatments is that cancer cells can develop thermal resistance, often by upregulating the expression of heat shock proteins (HSPs). frontiersin.orgnih.gov These HSPs act as molecular chaperones that protect cellular proteins from heat-induced damage, thereby reducing the efficacy of the treatment.

Emerging research has shown that ROS can play a crucial role in overcoming this resistance. nih.gov By inducing oxidative stress, ROS can promote the degradation of HSPs, rendering cancer cells more vulnerable to heat. frontiersin.orgnih.gov Therefore, the administration of this compound in conjunction with thermal therapy could be a powerful synergistic strategy. The modulator would effectively lower the tumor's defenses against heat, allowing for more effective cell killing at lower, safer temperatures. nih.gov

Elucidating Mechanisms of Action in Diverse Disease Models

The therapeutic potential of ROS modulation extends beyond cancer to a variety of diseases where oxidative stress is a key pathological driver, including cardiovascular, neurodegenerative, and inflammatory disorders. nih.govmdpi.com The precise mechanism of action for a compound like this compound would likely involve the disruption of multiple cellular pathways.

In cancer models, the primary mechanism is the induction of overwhelming oxidative stress that triggers programmed cell death (apoptosis). nih.gov Excessive ROS can damage mitochondria, leading to the release of pro-apoptotic factors, and cause irreparable DNA damage, activating cell death pathways. nih.govnih.gov Furthermore, ROS can modulate critical signaling cascades that control cell survival and proliferation, such as the p53, PI3K/AKT, and MAPK pathways. nih.govfrontiersin.orgjkslms.or.kr By influencing these pathways, this compound could halt tumor growth and invasion.

In other disease contexts, the role might be different. For example, in some neurodegenerative diseases, reducing oxidative stress is the goal. nih.gov However, in the context of killing pathological cells, the mechanisms remain similar. For instance, ROS can influence ion channel activity, affecting cellular functions in excitable cells like neurons and muscle cells, which can be relevant in various pathologies. nih.gov The ability of ROS to trigger inflammatory responses or modulate mitochondrial dynamics is also a key aspect of their mechanism in diverse disease models. nih.govresearchgate.net

| Cellular Process | Effect of High ROS Levels | Potential Therapeutic Implication |

| Cell Death | Induction of apoptosis, necrosis, and other forms of oxidative cell death. nih.gov | Elimination of cancer cells or other pathological cells. |

| Signaling Pathways | Modulation of PI3K/AKT, MAPK, NF-κB, and p53 pathways. nih.govfrontiersin.org | Inhibition of cell proliferation, survival, and inflammation. |

| Organelle Function | Mitochondrial damage, endoplasmic reticulum stress. nih.govnih.gov | Disruption of cellular energy production and protein folding. |

| DNA Integrity | Induction of DNA strand breaks and oxidative lesions. mdpi.com | Triggering of cell cycle arrest and apoptosis. |

This table summarizes the key cellular mechanisms through which a pro-oxidant ROS modulator could exert its therapeutic effects in various disease models.

Structure-Activity Relationship (SAR) Studies for Optimized ROS Modulating Properties

To develop this compound from a conceptual agent into a viable therapeutic, extensive structure-activity relationship (SAR) studies are essential. SAR studies systematically investigate how modifying the chemical structure of a compound alters its biological activity. mdpi.com The goal is to identify the key chemical features (pharmacophores) responsible for its ROS-modulating effects and to optimize the molecule for improved potency, selectivity, and pharmacokinetic properties.

For compounds that interact with the redox system, such as flavonoids or curcumin analogues, specific functional groups are known to be critical for their activity. nih.govresearchgate.net For example, the presence and position of hydroxyl (-OH) groups on a phenolic ring can be crucial for antioxidant or pro-oxidant activity. researchgate.net Similarly, the introduction of other groups, such as halogens or dithiocarbamate moieties, can significantly enhance free radical scavenging or generating capabilities. mdpi.com

An SAR campaign for this compound would involve synthesizing a library of analogues with systematic variations to different parts of the molecule. These analogues would then be tested in cellular assays to measure their ability to generate ROS and induce cytotoxicity in cancer cells versus normal cells. This process would allow researchers to:

Identify the most active parts of the molecule.

Enhance its potency, allowing for lower effective doses.

Improve its selectivity for cancer cells to minimize side effects.

Optimize properties like solubility and stability for better drug delivery.

Through iterative cycles of design, synthesis, and testing, SAR studies can refine the lead compound, this compound, into a highly optimized drug candidate with a superior therapeutic profile.

Q & A

Q. How can researchers optimize ROS-Glo™ H2O2 assays to measure ROS Modulator 3b's effects in cell-based systems?

- Methodological Answer : Follow the ROS-Glo™ protocol for cell-based assays . Seed cells in 96-well plates, treat with this compound at varying concentrations, and incubate with the substrate. Prepare the ROS-Glo™ Detection Solution by mixing 1:100 v/v substrate and luciferin detection reagent. After incubation, transfer supernatant to a white plate, add detection solution, and measure luminescence. Include controls (untreated cells, H2O2-spiked samples) to normalize RLU values. Convert RLU to H2O2 concentration using a standard curve . Validate specificity using ROS scavengers (e.g., catalase) to confirm signal reduction.

Q. What experimental controls are essential for validating this compound's specificity in modulating ROS levels?

- Methodological Answer : Use both positive and negative controls:

- Positive : Cells treated with known ROS inducers (e.g., menadione) to confirm assay sensitivity.

- Negative : Pre-treatment with antioxidants (e.g., N-acetylcysteine) or genetic knockdown of ROS-producing enzymes (e.g., NOX4) to assess baseline ROS reduction .

Include vehicle controls (e.g., DMSO) to rule out solvent effects. Replicate experiments across multiple cell lines (e.g., HeLa, HEK293) to evaluate context-dependent responses .

Q. How should researchers design dose-response experiments for this compound to balance efficacy and toxicity?

- Methodological Answer : Perform preliminary viability assays (e.g., MTT, ATP-based luminescence) to determine non-toxic concentration ranges . Use a logarithmic dose range (e.g., 1 nM–100 µM) and measure ROS levels at multiple timepoints (0–24 hours). Analyze dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values. Cross-validate results with orthogonal methods like DCFH-DA fluorescence or Amplex Red assays .

Advanced Research Questions

Q. How can conflicting data on this compound’s pro-oxidant vs. antioxidant effects be resolved?

- Methodological Answer : Context-dependent outcomes may arise from differences in cell type, ROS baseline levels, or experimental conditions . To address contradictions:

- Conduct ROS flux analysis using real-time probes (e.g., HyPer-3 for H2O2) .

- Compare outcomes under normoxic vs. hypoxic conditions, as oxygen tension influences ROS signaling .

- Perform transcriptomic profiling (RNA-seq) to identify pathways modulated by this compound, focusing on NRF2, NF-κB, or MAPK cascades .

Q. What strategies can be used to elucidate the molecular targets of this compound in redox signaling?

- Methodological Answer : Employ affinity-based proteomics (e.g., pull-down assays with biotinylated this compound) to identify binding partners . Validate candidates using CRISPR/Cas9 knockout models or siRNA-mediated silencing. For enzymatic targets (e.g., NOX, SOD), measure activity changes in vitro using purified proteins and substrate-specific assays (e.g., cytochrome c reduction for NOX) . Cross-reference findings with literature on ROS-sensitive kinases (e.g., ASK1) or phosphatases .

Q. How do in vitro findings for this compound translate to in vivo models, and what are key considerations for experimental design?

- Methodological Answer : Use transgenic reporter mice (e.g., HyPer-T) for real-time ROS monitoring in tissues . Administer this compound via IP injection or oral gavage, and assess pharmacokinetics (plasma half-life, tissue distribution). Include age- and sex-matched controls, as aging alters ROS homeostasis . For disease models (e.g., ischemia-reperfusion), correlate ROS modulation with functional outcomes (e.g., infarct size, biomarkers) . Address inter-species variability by testing in zebrafish or Drosophila models .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing this compound’s effects in multi-omics datasets?

- Methodological Answer : For transcriptomic or proteomic data, apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to account for multiple comparisons . Use pathway enrichment tools (DAVID, GSEA) to identify redox-related pathways. For metabolomic data, apply multivariate analysis (PCA, PLS-DA) to distinguish this compound-specific changes from noise. Share raw data in repositories like GEO or PRIDE to enhance reproducibility .

Q. How can researchers mitigate batch effects in high-throughput screens involving this compound?

- Methodological Answer : Randomize plate layouts and include interplate controls (e.g., Z’-factor validation) . Normalize data using plate median or LOESS regression. Use ComBat or SVA algorithms for batch correction in multi-experiment datasets . Validate hits in orthogonal assays (e.g., flow cytometry for ROS vs. luminescence) to reduce false positives .

Ethical & Reporting Standards

Q. What are the best practices for reporting this compound’s mechanisms in peer-reviewed journals?

- Methodological Answer : Follow journal guidelines (e.g., Sensors and Actuators B: Chemical) for data sharing and reproducibility . Include detailed methods for compound synthesis, purity (>95% by HPLC), and characterization (NMR, HRMS). For in vivo studies, adhere to ARRIVE 2.0 guidelines. Deposit synthetic protocols in protocols.io and cite them in the manuscript .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.